Bufalin sulfate
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Overview
Description
Bufalin sulfate is a bioactive compound derived from bufalin, which is a cardiac glycoside extracted from the traditional Chinese medicine “Chan Su.” Bufalin has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. This compound is known for its anti-inflammatory, anti-cancer, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bufalin sulfate can be synthesized through various methods. One common approach involves the sulfation of bufalin using sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction of bufalin from toad venom, followed by chemical modification to introduce the sulfate group. The process includes purification steps to ensure the final product’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Bufalin sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bufadienolides, which exhibit enhanced biological activity.
Reduction: Reduction reactions can convert this compound back to bufalin, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups to the bufalin molecule, potentially enhancing its therapeutic effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Bufalin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential in treating various cancers, cardiovascular diseases, and inflammatory conditions
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
Bufalin sulfate exerts its effects through several molecular targets and pathways:
Na+/K±ATPase Inhibition: This compound inhibits the Na+/K±ATPase enzyme, leading to an increase in intracellular calcium levels, which induces apoptosis in cancer cells.
NF-κB Pathway: This compound inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines and promoting apoptosis.
PI3K/Akt Pathway: This compound suppresses the PI3K/Akt pathway, leading to decreased cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Bufalin sulfate is compared with other similar compounds, such as:
Resibufogenin: Another bufadienolide with similar anti-cancer properties but different molecular targets.
Cinobufagin: Exhibits similar anti-inflammatory and anti-cancer effects but has a different mechanism of action.
Telocinobufagin: Shares similar therapeutic properties but differs in its chemical structure and biological activity.
This compound stands out due to its unique combination of molecular targets and pathways, making it a promising candidate for various therapeutic applications .
Properties
CAS No. |
54603-10-0 |
---|---|
Molecular Formula |
C24H34O7S |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H34O7S/c1-22-10-7-17(31-32(27,28)29)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)26)15-3-6-21(25)30-14-15/h3,6,14,16-20,26H,4-5,7-13H2,1-2H3,(H,27,28,29)/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 |
InChI Key |
DSXQIXUWAMDIKX-BMPKRDENSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)OS(=O)(=O)O |
Origin of Product |
United States |
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